molecular formula C7H13NO3 B1501083 (S)-Isopropyl oxazolidine-4-carboxylate

(S)-Isopropyl oxazolidine-4-carboxylate

Cat. No.: B1501083
M. Wt: 159.18 g/mol
InChI Key: VCNMRVAFSHCBEF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Isopropyl oxazolidine-4-carboxylate ( 451462-74-1) is a chiral oxazolidine derivative with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound belongs to the oxazolidine class of heterocycles, which are of significant interest in organic synthesis and medicinal chemistry. Oxazolidinones, a closely related structural class, are extensively employed as chiral auxiliaries in asymmetric synthesis for the construction of natural products and pharmacologically active compounds . Furthermore, the oxazolidinone scaffold is the core structure in a class of synthetic antibacterial agents, such as linezolid and posizolid, which exhibit activity against multidrug-resistant Gram-positive pathogens by inhibiting bacterial protein synthesis . While the specific research applications for this compound itself are not fully detailed in the literature, its chiral structure and functional groups make it a valuable precursor or intermediate for developing novel chemical entities. It can be used in the fabrication of more complex oxazolidinone systems through methods such as carboxylative cyclization . This product is intended for research purposes as a building block in synthetic chemistry and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

propan-2-yl (4S)-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C7H13NO3/c1-5(2)11-7(9)6-3-10-4-8-6/h5-6,8H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

VCNMRVAFSHCBEF-LURJTMIESA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H]1COCN1

Canonical SMILES

CC(C)OC(=O)C1COCN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

Below is a detailed analysis based on available literature:

Table 1: Comparative Analysis of Oxazolidine Derivatives

Property/Feature (4S)-Benzyl 4-Isopropyl-5-Oxo-1,3-Oxazolidine-3-Carboxylate Hypothetical (S)-Isopropyl Oxazolidine-4-Carboxylate*
Ester Group Benzyl Isopropyl
Stereocenter (S)-configuration at C4 (S)-configuration at C4
Synthesis Yield 65% (benzene, PTSA catalyst) Expected lower due to steric hindrance of isopropyl
Crystal Packing C–H⋯O chains + C–H⋯π interactions Likely dominated by aliphatic C–H⋯O interactions
Dihedral Angle 49.7° (oxazolidine vs. phenyl) N/A (no aromatic substituent)
Applications Dipeptide synthesis, bioactive molecules Similar, with potential solubility differences

* Hypothetical data inferred from structural analogies.

Key Comparative Insights

Steric and Electronic Effects: The benzyl ester in ’s compound introduces an aromatic ring, enabling C–H⋯π interactions absent in the isopropyl variant. This likely enhances crystalline stability . The isopropyl ester lacks aromaticity but may improve solubility in non-polar solvents due to its aliphatic nature.

Thermodynamic Behavior :

  • highlights that substituent size impacts binding thermodynamics (e.g., van der Waals interactions vs. entropy loss). Extending this to oxazolidines, the isopropyl group’s bulk may restrict conformational flexibility, reducing entropy but enhancing hydrophobic interactions in binding pockets .

Synthetic Considerations :

  • The benzyl derivative’s synthesis achieves 65% yield under mild conditions. Replacing benzyl with isopropyl could lower yields due to steric hindrance during esterification.

Biological Relevance :

  • Both compounds serve as chiral auxiliaries. The benzyl variant’s aromatic interactions may favor protein binding, while the isopropyl derivative’s aliphatic chain could enhance membrane permeability.

Preparation Methods

Method 1: Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid Synthesis (Patent CN111808040A)

This method outlines a two-step synthesis under inert atmosphere conditions, emphasizing environmental friendliness and high yield.

Stepwise Procedure:

Step Description Conditions Notes
1 Reaction of a compound (Formula I) or its isomer with S,S'-dimethyl dithiocarbonate in presence of water 5–35 °C, inert gas protection, 2–7 hours (initially 2–4 h at 5–15 °C, then 5–7 h at 20–30 °C) Molar ratio of reactants: 1–2:1 (compound I to dithiocarbonate)
2 Hydrolysis of the intermediate (Formula II) under alkaline conditions pH 12–14, ethanol/water mixture, room temperature Alkaline hydrolysis converts intermediate to 2-oxo-oxazolidine-4-carboxylic acid (Formula III)

Key Features:

  • Use of water and ethanol as solvents enhances environmental compatibility.
  • Avoids organic solvents with high toxicity and irritation.
  • Reaction yields for (S)-2-oxooxazolidine-4-carboxylic acid reach up to 88% when using L-serine methyl ester hydrochloride as starting material.
  • Post-reaction purification involves drying with anhydrous magnesium sulfate and chromatographic purification.

NMR Characterization:

  • ^1H NMR (400 MHz, D2O): 4.22 ppm (multiplet, 2H), 4.16 ppm (multiplet, 1H)
  • ^13C NMR (125 MHz, D2O): 173.90 ppm (doublet of doublets), 158.90 ppm, 68.43 ppm (dd), 55.32 ppm (dd)

This method is advantageous due to its operational simplicity, environmental safety, and high stereoselectivity.

Method 2: Microwave-Assisted Synthesis of Oxazolidin-2-ones

Microwave irradiation has been employed to accelerate the synthesis of 4-substituted oxazolidinone derivatives, which include compounds structurally related to (S)-Isopropyl oxazolidine-4-carboxylate.

Procedure Highlights:

  • Amino alcohol precursors are reacted with carbon disulfide and triethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation.
  • Typical conditions: 60 minutes at 100 °C with 40 W microwave power.
  • After reaction completion, water is added, and the mixture is extracted with ethyl acetate.
  • Purification is achieved via silica gel chromatography using hexane-ethyl acetate solvent systems.

Advantages:

  • Microwave-assisted synthesis significantly reduces reaction times.
  • Provides good yields and purity.
  • Suitable for scale-up with proper control of microwave parameters.

While this method is more commonly applied to thiazolidine-2-thiones and related heterocycles, the principles can be adapted for oxazolidine derivatives.

Method 3: Hydrolysis and Cleavage of Oxazolidinones Using LiOH/H2O2

The cleavage of oxazolidinone rings to regenerate carboxylic acids is a critical step in some synthetic routes involving oxazolidine intermediates.

Key Points:

  • LiOH and hydrogen peroxide are used under strongly basic conditions (pH 12–14) to cleave Evans-type oxazolidinones.
  • The reaction generates percarboxylate intermediates, which are converted to carboxylic acids upon aqueous workup with sodium bisulfite.
  • Side reactions may produce hydroxyamides, which reduce yield and complicate purification.
  • Careful control of oxygen evolution and reaction temperature is necessary for safety and efficiency.
  • This method is relevant for preparing the carboxylate form of oxazolidine derivatives and can be adapted for this compound synthesis or modification steps.

Process Data:

Parameter Condition
Temperature 25 °C
pH 12–14 (alkaline)
Reagents LiOH·H2O, 30% H2O2 aqueous solution, sodium bisulfite
Reaction Time 3–4 hours for hydrolysis, followed by workup

This approach provides a scalable and relatively safe method for oxazolidinone cleavage, important for downstream processing.

Comparative Analysis of Preparation Methods

Aspect Method 1: Multi-Configuration Synthesis Method 2: Microwave-Assisted Synthesis Method 3: LiOH/H2O2 Cleavage
Starting Material L-serine methyl ester hydrochloride or isomers Amino alcohols Oxazolidinone derivatives
Reaction Type Cyclization via dithiocarbonate intermediate Microwave-assisted ring formation Hydrolysis/cleavage
Solvents Water, ethanol, dichloromethane/chloroform (extraction) DMSO, ethyl acetate Aqueous media, THF
Reaction Time 7–10 hours total ~1 hour 3–4 hours
Temperature 5–35 °C 100 °C (microwave) 25 °C
Yield Up to 88% Good yields (varies) Efficient cleavage, yield depends on purity
Environmental Impact Environmentally friendly Moderate (DMSO use) Safe with precautions
Purification Chromatography Chromatography Aqueous workup and crystallization

Summary of Research Findings and Practical Recommendations

  • The patented method (CN111808040A) offers a robust, environmentally benign, and high-yielding route to this compound, suitable for industrial application.
  • Microwave-assisted synthesis accelerates reaction times and can be optimized for laboratory-scale preparations.
  • The LiOH/H2O2 cleavage method is essential for processing oxazolidinone intermediates and can be integrated into multi-step syntheses involving this compound.
  • Proper control of reaction conditions, such as temperature, pH, and inert atmosphere, is critical to maintain stereochemical purity and maximize yield.
  • Purification typically involves chromatographic techniques and drying agents to ensure high product quality.

Q & A

Q. What are the optimal synthetic routes for (S)-Isopropyl oxazolidine-4-carboxylate?

Methodological Answer: The synthesis typically involves esterification of oxazolidine-4-carboxylic acid with isopropyl alcohol under acidic catalysis. Key parameters include:

  • Use of coupling agents (e.g., DCC or EDC) to activate the carboxylic acid.
  • Anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Chiral resolution via enzymatic methods or chiral auxiliaries to ensure enantiomeric purity . Yields range from 60–80% depending on solvent polarity (e.g., THF or DCM) and reaction time (12–24 hrs).

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural characterization employs:

  • X-ray crystallography : SHELX software refines crystallographic data to confirm stereochemistry and bond angles .
  • NMR spectroscopy : ¹H/¹³C NMR identifies chiral centers (e.g., δ 4.2–4.5 ppm for oxazolidine protons) .
  • IR spectroscopy : Peaks at ~1750 cm⁻¹ confirm the ester carbonyl group .

Q. What factors influence the stability of this compound?

Methodological Answer: Stability is affected by:

  • Moisture : Hydrolysis of the ester group occurs in aqueous media; store in desiccators with silica gel .
  • Temperature : Decomposes above 40°C; recommend storage at 2–8°C .
  • Light : UV exposure induces racemization; use amber glassware .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • In case of skin exposure, wash immediately with 10% ethanol solution .
  • Store separately from oxidizing agents in fireproof cabinets .

Q. What are its primary applications in drug discovery?

Methodological Answer:

  • Chiral building block : Used in asymmetric synthesis of β-amino alcohol derivatives .
  • Enzyme inhibition : The oxazolidine ring mimics transition states in protease inhibition studies .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • DFT calculations : Simulate intermediates using Gaussian09 to map energy barriers (e.g., esterification transition states) .
  • LC-MS monitoring : Track intermediates in real-time to propose mechanistic pathways .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

  • Multi-technique validation : Cross-validate X-ray data (SHELXL refinement ) with NOESY NMR to confirm stereochemistry .
  • Dynamic effects : Consider temperature-dependent NMR to account for conformational flexibility .
  • Error analysis : Use R-factor comparisons in crystallography to assess data quality .

Q. What advanced methods ensure enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral HPLC : Utilize Chiralpak® columns with hexane/isopropanol mobile phases (90:10) .
  • VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra .
  • Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) .

Q. How can computational modeling optimize its biological activity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., HIV-1 protease) .
  • MD simulations : GROMACS models assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR analysis : Correlate substituent effects (e.g., isopropyl vs. tert-butyl) with bioactivity .

Q. What strategies address discrepancies in biological assay results?

Methodological Answer:

  • Dose-response curves : Replicate assays with varying concentrations (1 nM–10 μM) to confirm IC₅₀ values .
  • Counter-screening : Test against non-target enzymes (e.g., carbonic anhydrase) to rule off-target effects .
  • Metabolic stability assays : Use liver microsomes to assess degradation rates .

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